Lcariin

Cytotoxicity Cancer pharmacology Structure-activity relationship

Researchers investigating PDE5 inhibition or prodrug pharmacokinetics require the intact diglycoside scaffold-not deglycosylated metabolites. Icariin (CAS 56692-02-5) is the validated starting material for SAR studies and oral prodrug evaluations. - **Pharmacodynamic precision**: PDE5 IC₅₀ = 0.432 μM; 167× selective vs. PDE4 - **Prodrug validation**: 91.2% metabolized to icariside II in vivo (rat model) - **SAR-ready scaffold**: Parent for C3/C7 modifications; derivatives achieve IC₅₀ = 75 nM (comparable to sildenafil) Available for immediate R&D procurement.

Molecular Formula C49H56O23
Molecular Weight 1013.0 g/mol
CAS No. 56692-02-5
Cat. No. B3272455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLcariin
CAS56692-02-5
Molecular FormulaC49H56O23
Molecular Weight1013.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1
InChIKeyQRFUTUDDVRHMIZ-QPIFRKLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icariin Procurement & Differentiation Guide


Icariin (ICA, CAS 56692-02-5) is a prenylated flavonol glycoside and the principal bioactive constituent of Epimedium species (Berberidaceae). Its molecular structure comprises a flavonoid backbone (icaritin) with a rhamnosyl residue at C3 and a glucosyl residue at C7, a glycosylation pattern that fundamentally distinguishes its pharmacological and pharmacokinetic behavior from its deglycosylated metabolites [1]. Icariin demonstrates cGMP-specific phosphodiesterase-5 (PDE5) inhibition with an IC₅₀ of 0.432 μM and 167-fold selectivity over PDE4, establishing its baseline pharmacodynamic profile .

Scaffold Flavonoid glycoside probe for PDE5 pathway studies and SAR exploration
Prodrug Oral prodrug that undergoes extensive first-pass conversion to icariside II for in vivo metabolite exposure studies
Screening Direct cytotoxicity screening in cancer cell-line models requiring intact diglycoside

Why Icariin Cannot Be Substituted by Metabolites


Substituting icariin with its deglycosylated metabolites icariside II or icaritin is scientifically invalid due to fundamental differences in molecular structure that dictate divergent pharmacokinetic fate, biodistribution, and direct pharmacological activity. Icariin acts as the glycosylated prodrug that, upon oral administration, undergoes extensive first-pass intestinal and hepatic metabolism—over 91% is converted to icariside II in rats—yielding a distinct circulating metabolite profile compared to direct icariside II or icaritin administration [1][2]. The presence of the intact diglycoside moiety confers icariin with unique direct cytotoxic activity superior to its metabolites in certain cancer models, a property lost upon deglycosylation . Consequently, procurement selection between icariin and its metabolites must be dictated by the specific experimental objective: icariin for investigations requiring the intact glycosylated scaffold or prodrug pharmacokinetics; icariside II or icaritin for studies targeting post-metabolic active species or enhanced oral bioavailability.

Metabolite mismatch
Icariside II and icaritin lack the diglycoside moiety; reported direct cytotoxicity profiles may differ, and intact glycoside is required for certain cell-line models.
Prodrug behavior not transferable
Oral icariin acts as a prodrug with >90% first-pass conversion; pharmacokinetic outcomes cannot be replicated by administering metabolites directly.
Target engagement shift
Deglycosylation changes PDE5 inhibition potency by orders of magnitude; SAR conclusions based on icariin may not apply to its deglycosylated forms.

Icariin Comparative Performance Evidence


Direct Cytotoxicity vs. Icariside II and Icaritin

Icariin (ICA) demonstrated higher direct cytotoxic potency than its deglycosylated metabolites icariside II and icaritin across three human cancer cell lines (A549 lung carcinoma, A375P melanoma, MCF-7 breast adenocarcinoma) in MTT assays. The intact diglycoside structure of icariin was essential for this enhanced activity .

Direct Cytotoxicity
Data to verify
Icariin: highest potency Icariside II & Icaritin: lower activity
Supports cytotoxicity endpoint review
Rank order from MTT assay; exact IC₅₀ values not available
Cytotoxicity Cancer pharmacology Structure-activity relationship Natural product anticancer

Oral Prodrug Conversion to Icariside II

Following oral administration to rats, 91.2% of icariin (ICA) is converted to icariside II (ICA II) via first-pass metabolism, whereas only 0.4% conversion occurs after intravenous administration. Comparative pharmacokinetic analysis revealed that after oral dosing, the Cₘₐₓ of ICA II was 3.8-fold higher and AUC₀–ₜ 13.0-fold higher than those of ICA [1].

Oral Prodrug Conversion
Reported
91.2% conversion to icariside II; Cₘₐₓ ratio 3.8×, AUC₀–ₜ ratio 13.0×
Supports PK exposure-model interpretation
Rat oral model; UPLC-MS/MS plasma quantification
Pharmacokinetics Prodrug metabolism Oral bioavailability ADME

PDE5 Inhibition by Icariin Derivative vs. Sildenafil

Parent icariin (1) exhibits PDE5A1 inhibition with an IC₅₀ of 5.9 μM. Structural modification by replacing both sugar residues at C3 and C7 with hydroxyethyl groups produced 3,7-bis(2-hydroxyethyl)icaritin (compound 5), which potently inhibited PDE5A1 with an IC₅₀ very close to that of the clinical PDE5 inhibitor sildenafil (75 nM vs 74 nM). Compound 5 was 80 times more potent than parent icariin and demonstrated superior selectivity versus PDE6 and cAMP-PDE compared to sildenafil [1].

PDE5 Inhibition
Reported
Parent icariin: IC₅₀ 5.9 µM Derivative 5: IC₅₀ 75 nM (≈ sildenafil 74 nM)
Supports PDE5 SAR context
80-fold improvement via C3/C7 modification
PDE5 inhibition Medicinal chemistry Structure-activity relationship Erectile dysfunction

Osteogenesis and VEGF Expression: Icariin vs. Icariside II

A comparative study evaluating icariin (ICA, optimal concentration 10⁻⁵ mol/L) and icariside II (ICSII, optimal concentration 10⁻⁶ mol/L) in rat bone marrow mesenchymal stem cells (rBMSCs) revealed no significant difference in osteogenic differentiation capacity. However, ICSII exhibited significantly stronger promotion of the angiogenic differentiation marker VEGF compared to ICA, while both compounds activated ERK1/2 phosphorylation via the MAPK/ERK1/2 signaling pathway [1].

Osteogenesis vs VEGF
Reported
Osteogenesis: comparable between ICA and ICSII VEGF marker: ICSII significantly stronger
Supports angiogenesis endpoint context
rBMSC model; optimal conc. ICA 10⁻⁵ M, ICSII 10⁻⁶ M
Osteogenesis Bone regeneration Angiogenesis Mesenchymal stem cells

MDR Reversal by Icaritin vs. Icariin and Icariside II

In a comparative study evaluating the reversal of multidrug resistance (MDR) in doxorubicin-resistant MG-63/DOX human osteosarcoma cells, icaritin (ICT) exhibited the strongest MDR reversal effect among the three tested compounds (icariin, icariside II, and icaritin). Icaritin showed no obvious cytotoxicity on both MG-63 parental and MG-63/DOX resistant cells at concentrations ranging from 1 to 10 μmol·L⁻¹, and enhanced doxorubicin-induced apoptosis in a dose-dependent manner [1].

MDR Reversal
Reported
1Icaritin
2Icariside II
3Icariin
Supports MDR reversal endpoint review
MG-63/DOX cells; no cytotoxicity of icaritin at 1–10 µM
Multidrug resistance Cancer chemotherapy P-glycoprotein Osteosarcoma

Estrogenic Activity of Metabolites vs. Parent Icariin

Evaluation of icariin and its metabolites on ER-positive MCF-7 human breast cancer cells revealed that parent icariin failed to exhibit any estrogenic proliferative effect. In contrast, the metabolites icaritin and desmethylicaritin significantly increased cell proliferation, with cell numbers increasing from 1.61- to 4.14-fold compared with untreated controls. These findings demonstrate that icariin acts as a pro-estrogenic compound, with estrogenic activity conferred only after metabolic conversion in vivo [1].

Estrogenic Activity
Reported
Icariin: no proliferative effect Icaritin/desmethylicaritin: 1.61–4.14× increase
Supports estrogen receptor pathway context
MCF-7 cells; activity appears only after metabolic conversion
Estrogenic activity Phytoestrogen Hormone receptor Menopause

Icariin Application Scenarios


Medicinal Chemistry and PDE5 Inhibitor Lead Optimization

Icariin serves as a validated starting scaffold for structure-activity relationship (SAR) studies targeting PDE5 inhibition. Parent icariin (IC₅₀ = 5.9 μM) can be systematically modified at C3 and C7 glycoside positions to yield derivatives with dramatically enhanced potency—exemplified by 3,7-bis(2-hydroxyethyl)icaritin achieving an 80-fold improvement (IC₅₀ = 75 nM), a potency comparable to sildenafil (IC₅₀ = 74 nM) [1]. This established SAR trajectory justifies procurement of icariin for medicinal chemistry programs aiming to develop novel, selective PDE5 inhibitors with potentially improved PDE6 selectivity profiles.

Oral Prodrug Pharmacokinetic and Metabolism Studies

Icariin is the appropriate procurement choice for investigations requiring a defined prodrug with extensive first-pass metabolism. Following oral administration in rats, 91.2% of icariin is converted to icariside II, yielding circulating metabolite exposure where icariside II Cₘₐₓ and AUC₀–ₜ exceed parent compound by 3.8-fold and 13.0-fold, respectively [2]. Researchers studying oral bioavailability enhancement strategies, formulation development, or the pharmacological consequences of prodrug-to-active-metabolite conversion should select icariin over direct metabolite procurement.

Direct Cytotoxicity Screening in Cancer Pharmacology

For in vitro cancer cytotoxicity screening where the intact glycosylated flavonoid scaffold is hypothesized to confer unique activity, icariin rather than its metabolites is the required test compound. Comparative MTT assays across A549 (lung), A375P (melanoma), and MCF-7 (breast) cancer cell lines demonstrated that icariin exhibits superior direct cytotoxic potency relative to icariside II and icaritin . This finding indicates that glycosylation plays a critical role in icariin's direct anticancer activity, supporting icariin procurement for SAR studies exploring the relationship between glycosylation state and cytotoxicity.

Bone Tissue Engineering: Osteogenesis and Angiogenesis

Selection between icariin and icariside II for bone regeneration studies should be guided by the desired angiogenic component. While both compounds demonstrate comparable osteogenic differentiation capacity in rBMSCs (optimal concentrations: icariin 10⁻⁵ mol/L, icariside II 10⁻⁶ mol/L), icariside II exhibits significantly stronger promotion of the angiogenic marker VEGF [3]. Investigators procuring icariin should recognize that its osteogenic effects in vivo are partially mediated through metabolic conversion to icariside II, and that direct icariside II administration may provide enhanced vascularization outcomes.

Application
Selection Property
Validation Focus
PDE5 inhibitor lead optimization
Flavonoid scaffold with reported SAR trajectory
PDE5 potency and PDE6 selectivity profiling
Oral prodrug pharmacokinetic studies
High first-pass conversion to icariside II
Metabolite exposure modeling and formulation impact
Cancer cell cytotoxicity screening
Intact diglycoside required for direct activity
Cell-line panel cytotoxicity endpoints
Bone regeneration research
Differential osteogenic/angiogenic marker response
VEGF and osteogenic marker expression in stem cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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